molecular formula C18H14BrFN4O2S2 B2548249 4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946306-36-1

4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No. B2548249
CAS RN: 946306-36-1
M. Wt: 481.36
InChI Key: SYHWRBZVKZUHJS-UHFFFAOYSA-N
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Description

“4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a complex organic compound. It has a molecular weight of 563.249 g/mol . The compound is likely to have a wide range of biological activities, as thiazole derivatives are known to exhibit various pharmaceutical applications .


Synthesis Analysis

The synthesis of such compounds typically involves multi-step reactions. Thiazole derivatives are synthesized by researchers with variable substituents as target structures . The exact synthesis process for this specific compound isn’t available in the retrieved data.


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazole derivatives can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 563.249 g/mol . More specific physical and chemical properties aren’t available in the retrieved data.

Scientific Research Applications

Gastroprotective Properties

Ebrotidine, a compound with a structure related to the one mentioned, showcases gastroprotective properties. Its cytoprotective attributes stem not from endogenous prostaglandin generation but from its ability to induce beneficial mucosal responses. These include increased mucus gel dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity. Such improvements are directly tied to the drug’s capability to enhance the synthesis and secretion of mucins and phospholipids, crucial for gastric mucus, and to promote mucin macromolecular assembly. Additionally, ebrotidine facilitates the gastric mucosal expression of integrin receptors, crucial for interacting with extracellular matrix proteins like laminin, and promotes ulcer healing by modulating cell cycle progression and protecting gastric epithelial integrity from calcium imbalance (Slomiany, Piotrowski, & Slomiany, 1997).

Synthesis of Organic Compounds

2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, illustrates the relevance of bromo-fluorinated compounds in organic synthesis. Despite the high yields of this compound through cross-coupling reactions, challenges include the high costs and toxicity associated with palladium and phenylboronic acid. A practical method for its synthesis has been developed, highlighting the importance of such compounds in the production of anti-inflammatory and analgesic materials (Qiu, Gu, Zhang, & Xu, 2009).

Synthesis of Fused Heterocycles

Compounds related to the one mentioned play a crucial role in synthesizing various heterocyclic compounds. For example, 4-(2-R-Aryl)-1,2,3-chalcogenadiazoles are utilized in creating fused heterocycles like 1-benzofurans, indoles, and 1-benzothiophenes. Their powerful synthetic potential underlines the broad applicability of such compounds in medicinal chemistry and drug development (Petrov & Androsov, 2013).

Anti-Helicobacter pylori Activities

Ebrotidine also exhibits remarkable anti-Helicobacter pylori properties, combining acid-suppressant activity with gastroprotective and antimicrobial capabilities. This dual functionality suggests potential in treating gastric diseases caused by H. pylori infection, reflecting the therapeutic versatility of related compounds (Slomiany, Piotrowski, & Slomiany, 1997).

properties

IUPAC Name

4-bromo-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN4O2S2/c19-12-5-7-14(8-6-12)28(25,26)21-10-9-13-11-27-18-22-17(23-24(13)18)15-3-1-2-4-16(15)20/h1-8,11,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHWRBZVKZUHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

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